3-(4-Formyl-1H-imidazol-1-yl)propanenitrile
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Overview
Description
3-(4-Formyl-1H-imidazol-1-yl)propanenitrile is a chemical compound with the molecular formula C7H7N3O It features an imidazole ring substituted with a formyl group at the 4-position and a propanenitrile group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Formyl-1H-imidazol-1-yl)propanenitrile typically involves the reaction of 4-formylimidazole with acrylonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like dimethyl sulfoxide (DMSO). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Formyl-1H-imidazol-1-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the formyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles in the presence of a base like sodium hydride.
Major Products
Oxidation: 3-(4-Carboxy-1H-imidazol-1-yl)propanenitrile.
Reduction: 3-(4-Formyl-1H-imidazol-1-yl)propanamine.
Substitution: Products depend on the nucleophile used, such as 3-(4-Alkyl-1H-imidazol-1-yl)propanenitrile.
Scientific Research Applications
3-(4-Formyl-1H-imidazol-1-yl)propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 3-(4-Formyl-1H-imidazol-1-yl)propanenitrile involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(1H-Imidazol-1-yl)propanenitrile: Lacks the formyl group, making it less reactive in certain chemical reactions.
4-Formylimidazole: Lacks the propanenitrile group, limiting its applications in organic synthesis.
Imidazole-4-carboxaldehyde: Similar structure but with different functional groups, leading to varied reactivity and applications.
Uniqueness
3-(4-Formyl-1H-imidazol-1-yl)propanenitrile is unique due to the presence of both the formyl and nitrile groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research.
Properties
CAS No. |
681235-10-9 |
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Molecular Formula |
C7H7N3O |
Molecular Weight |
149.15 g/mol |
IUPAC Name |
3-(4-formylimidazol-1-yl)propanenitrile |
InChI |
InChI=1S/C7H7N3O/c8-2-1-3-10-4-7(5-11)9-6-10/h4-6H,1,3H2 |
InChI Key |
UGECDDYWMDBBRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CN1CCC#N)C=O |
Origin of Product |
United States |
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